6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound features a thieno[2,3-d]pyrimidine-2,4-dione core substituted at the 6-position with a piperazine moiety linked to a furan-2-carbonyl group. The 1- and 3-positions are methylated, enhancing lipophilicity and steric bulk. The structural design combines a bicyclic heteroaromatic system with a flexible piperazine-furanamide side chain, likely targeting enzymes or receptors where planar aromatic systems and hydrogen-bonding motifs are critical .
Properties
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-19-14(23)11-10-13(28-17(11)20(2)18(19)26)16(25)22-7-5-21(6-8-22)15(24)12-4-3-9-27-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCULQABJJFNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula: C_{23}H_{26}N_{4}O_{3}S
- Molecular Weight: 430.55 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to This compound exhibit significant antimicrobial properties. For example, derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in vitro .
Cytotoxicity Studies
Cytotoxicity assessments conducted on human embryonic kidney (HEK-293) cells revealed that several derivatives of this compound were non-toxic at the tested concentrations . This suggests a favorable safety profile for potential therapeutic applications.
The mechanism of action for compounds related to this structure typically involves the inhibition of key enzymatic pathways in pathogens. For instance, docking studies indicate that these compounds may effectively bind to target enzymes crucial for microbial survival .
Study 1: Anti-Tubercular Activity
In a recent study focused on the design and synthesis of anti-tubercular agents, several derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC90 of 40.32 μM . The study highlights the importance of structural modifications in enhancing biological activity.
Study 2: Broad-Spectrum Antimicrobial Effects
Another investigation evaluated the antimicrobial effects of various piperazine derivatives. Compounds similar to This compound exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (μM) | Target Pathogen | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis | Non-toxic |
| Compound B | 2.18 | Mycobacterium tuberculosis | Non-toxic |
| Compound C | 40.32 | Mycobacterium tuberculosis | Non-toxic |
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Key Findings and Implications
Piperazine Substituents : The furan-2-carbonyl group provides moderate lipophilicity (logP ~2.0–2.5) and oxygen-based H-bonding, contrasting with dichlorophenyl’s high logP (~3.0) and fluorophenyl’s dipole interactions .
Methylation : 1,3-Dimethylation increases metabolic stability by shielding reactive NH groups, a feature absent in unmethylated analogs .
Q & A
Q. What synthetic strategies are effective for preparing the target compound, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving piperazine ring formation, coupling with thienopyrimidine scaffolds, and functionalization. Key steps include:
- Piperazine derivatization : Reacting furan-2-carbonyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetone) to introduce the furanoyl group .
- Thienopyrimidine core synthesis : Condensation of 1,3-dimethylbarbituric acid with thiophene derivatives, followed by cyclization .
- Coupling : Using carbodiimide reagents (e.g., EDC/HOAt) to link the piperazine and thienopyrimidine moieties .
Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (40–70°C), and stoichiometry to improve yields. Purification via reversed-phase chromatography (acetonitrile/water with TFA) enhances purity .
Q. What analytical techniques are critical for characterizing this compound?
Q. How can researchers conduct preliminary biological activity screening?
- In vitro assays : Test enzyme inhibition (e.g., phosphoglycerate dehydrogenase) at 1–100 µM concentrations using spectrophotometric methods .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors) with IC₅₀ determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements?
- Modify substituents : Compare bioactivity of analogs with varying piperazine substituents (e.g., 2-fluorophenyl vs. pyridinyl) to assess steric/electronic effects .
- Truncation analysis : Remove the furanoyl group or methylate the thienopyrimidine core to evaluate necessity for activity .
- Data interpretation : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes .
Q. What computational methods predict target engagement and metabolic stability?
- Molecular dynamics simulations : Analyze binding stability in enzyme active sites (e.g., 100 ns simulations in GROMACS) .
- ADMET prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and blood-brain barrier penetration .
Q. How can researchers resolve contradictions in synthetic yields or bioactivity data?
- Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, reagent purity) .
- Dose-response curves : Re-test bioactivity across multiple concentrations to rule out assay variability .
- Structural analogs : Synthesize derivatives to isolate variables (e.g., replacing furan with thiophene) .
Q. What strategies optimize multi-step purification for complex intermediates?
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC monitoring .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
